molecular formula C20H19N5O3 B2699841 N-(4-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-30-7

N-(4-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2699841
CAS RN: 946229-30-7
M. Wt: 377.404
InChI Key: CFWZBTMTMKPLQZ-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound that contains several functional groups and rings, including a triazole ring, an imidazole ring, a carboxamide group, and a phenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 1,2,4-triazole-3-carboxamides, have been synthesized from 1,2,4-triazole-3-carboxylates under mild conditions . The synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with liberation of alcohol as a by-product .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . X-ray crystallography could also be used to confirm the chemical identity of the compound .


Chemical Reactions Analysis

The compound, being an amide, could undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents . The presence of the triazole ring could also make it a candidate for click chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and structure. For example, the presence of the carboxamide group could result in hydrogen bonding, affecting its solubility and reactivity .

Scientific Research Applications

Alzheimer’s Disease Research

Mechanism of Action:

N-(4-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide: (referred to as QTC-4-MeOBnE) is a multi-target directed ligand (MTDL) designed to interact with specific proteins involved in Alzheimer’s disease (AD). These targets include:

Effects in Cellular Models: Studies have shown that QTC-4-MeOBnE has several beneficial effects:

These findings highlight QTC-4-MeOBnE’s potential as a disease-modifying therapy for AD .

Antimicrobial Activity

Synthesis and Evaluation: While not extensively studied, similar triazine derivatives have been evaluated for antimicrobial activity. The synthesized compounds may exhibit effects against Gram-negative bacteria (such as E. coli), Gram-positive bacteria (such as S. aureus), and fungi (such as C. albicans) .

Other Applications

CYP1A1 Inhibition: Novel fused 1,2,4-triazine derivatives have been investigated as potent inhibitors targeting CYP1A1 activity. These compounds may have implications in cancer research .

Cytotoxicity Studies: QTC-4-MeOBnE’s cytotoxicity and potential therapeutic applications warrant further exploration. Its structure and mechanism of action make it an interesting candidate for drug development .

Future Directions

Future research could focus on exploring the biological activity of this compound and related compounds. This could include testing their activity against various biological targets, studying their mechanism of action, and optimizing their properties for potential therapeutic applications .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-28-16-9-7-14(8-10-16)13-21-18(26)17-19(27)25-12-11-24(20(25)23-22-17)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWZBTMTMKPLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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